
(R)-tert-Butyl (1-iodo-4-methylpentan-2-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-tert-Butyl (1-iodo-4-methylpentan-2-yl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and chemical synthesis. This particular compound is notable for its chiral center, which gives it specific stereochemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl (1-iodo-4-methylpentan-2-yl)carbamate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the chiral intermediate, ®-4-methylpentan-2-ol.
Iodination: The hydroxyl group of ®-4-methylpentan-2-ol is converted to an iodide using reagents such as iodine and phosphorus trichloride.
Carbamate Formation: The iodinated intermediate is then reacted with tert-butyl carbamate in the presence of a base like sodium hydride to form the final product.
Industrial Production Methods
Industrial production of ®-tert-Butyl (1-iodo-4-methylpentan-2-yl)carbamate follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
®-tert-Butyl (1-iodo-4-methylpentan-2-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The iodide group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding alkane or alcohol.
Oxidation Reactions: Oxidation can lead to the formation of ketones or aldehydes.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products
Substitution: Formation of new carbamates, amines, or ethers.
Reduction: Formation of alkanes or alcohols.
Oxidation: Formation of ketones or aldehydes.
Wissenschaftliche Forschungsanwendungen
®-tert-Butyl (1-iodo-4-methylpentan-2-yl)carbamate has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of ®-tert-Butyl (1-iodo-4-methylpentan-2-yl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. This binding can block the enzyme’s activity, leading to various biological effects. The pathways involved often include inhibition of metabolic processes or disruption of cellular signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-tert-Butyl (1-iodo-4-methylpentan-2-yl)carbamate: The enantiomer of the compound, with different stereochemical properties.
tert-Butyl (1-iodo-4-methylpentan-2-yl)carbamate: The racemic mixture containing both ® and (S) enantiomers.
tert-Butyl (1-bromo-4-methylpentan-2-yl)carbamate: A similar compound with a bromine atom instead of iodine.
Uniqueness
®-tert-Butyl (1-iodo-4-methylpentan-2-yl)carbamate is unique due to its specific stereochemistry, which can lead to different biological activities compared to its enantiomer or racemic mixture. The presence of the iodine atom also imparts distinct reactivity, making it valuable in various synthetic applications.
Eigenschaften
Molekularformel |
C11H22INO2 |
|---|---|
Molekulargewicht |
327.20 g/mol |
IUPAC-Name |
tert-butyl N-[(2R)-1-iodo-4-methylpentan-2-yl]carbamate |
InChI |
InChI=1S/C11H22INO2/c1-8(2)6-9(7-12)13-10(14)15-11(3,4)5/h8-9H,6-7H2,1-5H3,(H,13,14)/t9-/m1/s1 |
InChI-Schlüssel |
JYJKPUJRHLCHBB-SECBINFHSA-N |
Isomerische SMILES |
CC(C)C[C@H](CI)NC(=O)OC(C)(C)C |
Kanonische SMILES |
CC(C)CC(CI)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


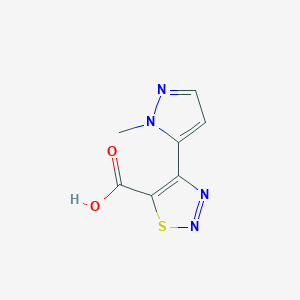
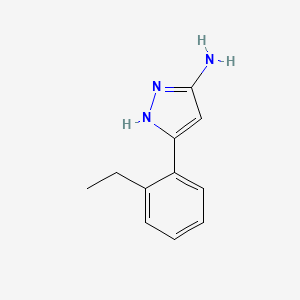

amine](/img/structure/B13087042.png)

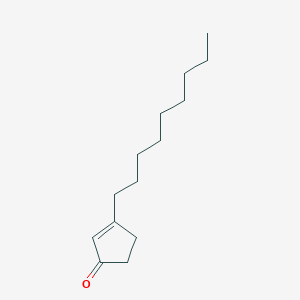
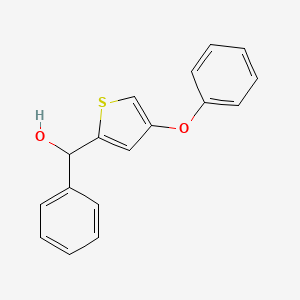
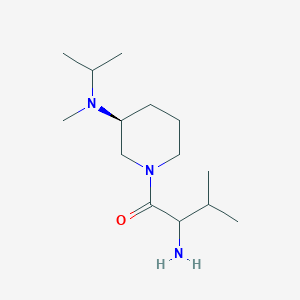

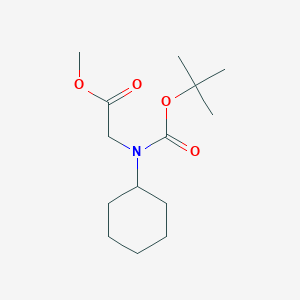


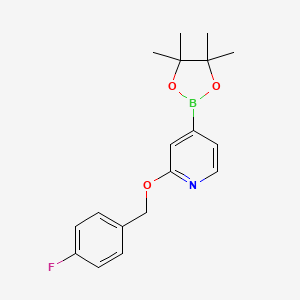
![[2-(Methoxymethyl)imidazo[1,2-a]pyridin-3-yl]methanamine](/img/structure/B13087110.png)
